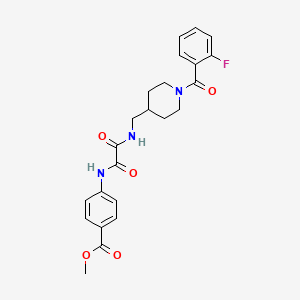
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) is an organotin compound that features a thiazole ring substituted with a methyl group at the 4-position and a tributylstannyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) typically involves the stannylation of a thiazole precursor. One common method is the reaction of 4-methyl-5-bromo-1,3-thiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to reflux in a suitable solvent like toluene or xylene .
Industrial Production Methods
While specific industrial production methods for butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Such as halides or sulfonates, are commonly used in substitution reactions.
Palladium Catalysts: Essential for coupling reactions, often used with ligands to enhance reactivity.
Solvents: Toluene, xylene, or other non-polar solvents are typically used to dissolve the reactants and facilitate the reaction.
Major Products
Substitution Products: Depending on the electrophile used, various substituted thiazoles can be obtained.
Coupling Products: New carbon-carbon bonded products, which can be further functionalized for various applications.
Applications De Recherche Scientifique
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Mécanisme D'action
The mechanism of action of butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) in chemical reactions involves the activation of the stannyl group by a catalyst, typically palladium. The activated stannyl group can then undergo nucleophilic attack on an electrophile, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or coupling partner .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-(tributylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
3-Methyl-5-(tributylstannyl)pyridine: Another pyridine derivative with a different substitution pattern.
Uniqueness
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) is unique due to the presence of the thiazole ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTPGDBGAZQWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC1=[C-]SC=N1.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2832158.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2832159.png)



![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)



![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)


